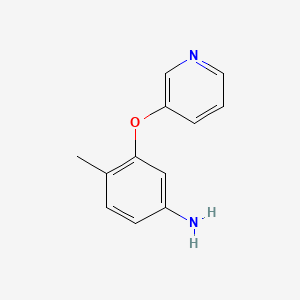

4-Methyl-3-(pyridin-3-yloxy)benzenamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-methyl-3-pyridin-3-yloxyaniline |

InChI |

InChI=1S/C12H12N2O/c1-9-4-5-10(13)7-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3 |

InChI Key |

VLWLMFRVVVYYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl-3-(3-pyridyloxy)aniline: Technical Profile & Synthesis Guide

Topic: 4-Methyl-3-(3-pyridyloxy)aniline: Physicochemical Profile and Synthetic Methodology Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Methyl-3-(3-pyridyloxy)aniline (C₁₂H₁₂N₂O) is a specialized bi-aryl ether scaffold utilized in medicinal chemistry, particularly in the design of Type II kinase inhibitors . Structurally, it consists of an aniline core substituted with a methyl group at the para position and a 3-pyridyloxy moiety at the meta position relative to the amine.

This motif serves as a critical "hinge-binding" or "linker" fragment in drug discovery, analogous to the phenoxy-pyridine scaffolds found in approved kinase inhibitors like Sorafenib and Regorafenib . Its physicochemical properties allow for favorable hydrogen bonding interactions within the ATP-binding pocket of protein kinases, while the ether linkage provides conformational flexibility.

CRITICAL DISTINCTION: This compound is distinct from the Imatinib intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152460-10-1), which contains a pyrimidine-amine linkage rather than a pyridyl-ether linkage. Researchers must verify the specific linkage (ether vs. amine) required for their target pharmacophore.

Physicochemical Profile

The following data characterizes the specific ether-linked congener.

| Property | Value / Description |

| IUPAC Name | 4-Methyl-3-(pyridin-3-yloxy)aniline |

| Common Synonyms | 3-(3-Pyridyloxy)-4-methylaniline; 5-Amino-2-methylphenyl 3-pyridyl ether |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Predicted LogP | 1.9 – 2.2 (Lipophilic, suitable for CNS penetration) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) |

| pKa (Predicted) | ~4.5 (Aniline), ~3.2 (Pyridine) |

| Appearance | Off-white to pale brown solid (crystalline) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

Synthetic Methodology

Since this specific isomer is often a custom synthesis target rather than a bulk commodity, the following protocol describes a robust Copper-Catalyzed Ullmann Ether Synthesis . This route couples 5-amino-2-methylphenol with 3-bromopyridine .[1][2]

Reaction Scheme

The synthesis relies on the nucleophilic attack of the phenoxide (derived from the aminophenol) onto the bromopyridine, facilitated by a Copper(I) catalyst and a bidentate ligand.

Figure 1: Ullmann-type coupling strategy for the synthesis of 4-Methyl-3-(3-pyridyloxy)aniline.

Step-by-Step Protocol

Materials:

-

5-Amino-2-methylphenol (CAS 2835-95-2): 1.0 eq (e.g., 1.23 g)

-

3-Bromopyridine (CAS 626-55-1): 1.2 eq (e.g., 1.90 g)

-

Copper(I) Iodide (CuI): 0.1 eq

-

Ligand: N,N-Dimethylglycine or L-Proline: 0.2 eq

-

Base: Potassium Carbonate (K₂CO₃): 2.0 eq

-

Solvent: Anhydrous DMSO (10 mL per gram of phenol)

Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Charging: Under nitrogen flow, add 5-amino-2-methylphenol (1.0 eq), CuI (0.1 eq), Ligand (0.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO via syringe. Stir for 5-10 minutes at room temperature to ensure ligand-catalyst complexation.

-

Halide Addition: Add 3-bromopyridine (1.2 eq) via syringe.

-

Reaction: Heat the mixture to 110°C in an oil bath. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[3] Reaction typically requires 24–48 hours .

-

Checkpoint: The starting phenol should disappear. If conversion stalls, add an additional 0.05 eq of CuI and Ligand.

-

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with Brine (2x) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica Gel).

-

Eluent Gradient: 0% → 50% Ethyl Acetate in Hexanes.

-

Target Fraction: The product typically elutes after unreacted bromopyridine but before highly polar byproducts.

-

Structural Analysis & Quality Control

To validate the identity of the synthesized compound, compare analytical data against these predicted parameters.

| Method | Diagnostic Signals |

| ¹H NMR (DMSO-d₆) | Pyridine Ring: δ ~8.3–8.4 (d/s, 2H, α-protons), ~7.3–7.4 (m, 2H). Benzene Ring: δ ~7.0 (d, 1H, H-5), ~6.3 (s, 1H, H-2), ~6.2 (d, 1H, H-6). Methyl: δ ~2.1 (s, 3H). Amine: δ ~5.0 (broad s, 2H). |

| LC-MS (ESI+) | [M+H]⁺ = 201.1 m/z . Look for clean single peak; no bromine isotope pattern (indicates complete coupling). |

| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretch (primary amine). 1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether). |

Applications in Drug Discovery

This scaffold is primarily used as a building block for Tyrosine Kinase Inhibitors (TKIs) .

Mechanistic Role:

-

Linker Segment: The ether oxygen acts as a flexible hinge, allowing the molecule to orient the "tail" (pyridine ring) into the hydrophobic back-pocket of the kinase enzyme.

-

H-Bonding: The pyridine nitrogen can serve as a hydrogen bond acceptor, interacting with residues like the "gatekeeper" threonine in kinases such as B-Raf or c-Kit.

Figure 2: Pharmacophore mapping of the 4-Methyl-3-(3-pyridyloxy)aniline scaffold in kinase inhibition.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risks:

-

Aminophenol derivatives can be sensitizers; avoid skin contact.

-

Pyridine derivatives often possess unpleasant odors and potential neurotoxicity at high concentrations.

-

-

PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. All operations involving silica dust or solvent evaporation must be performed in a fume hood.

References

-

Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research. Link

-

Kinase Inhibitor Structural Biology: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

-

Related Intermediate Synthesis (Imatinib Context): Kompella, A., et al. (2016). Process for the preparation of Imatinib and its intermediates. Patent US9290458B2. Link(Cited for contrast: demonstrates the pyrimidine-amine linkage vs. the ether linkage described here).

-

Precursor Data: PubChem Compound Summary for 5-Amino-2-methylphenol (CAS 2835-95-2). Link

Sources

The Enigmatic Target: A Technical Examination of 4-Methyl-3-(pyridin-3-yloxy)benzenamine and Its Elusive Digital Footprint

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise identification and characterization of novel molecular entities are paramount. This guide endeavors to provide a comprehensive technical overview of 4-Methyl-3-(pyridin-3-yloxy)benzenamine, a compound of interest within contemporary drug discovery programs. However, a foundational challenge emerges at the outset: the absence of a dedicated PubChem Compound Identification (CID) and a corresponding InChIKey for this specific molecule. This notable omission within a leading public chemical database necessitates a critical examination of the available information and a structured approach to understanding the compound's potential properties and synthetic pathways.

This document will, therefore, serve a dual purpose. Firstly, it will transparently address the information gap concerning this compound's public identifiers. Secondly, it will construct a theoretical framework for its characterization based on the analysis of its constituent chemical motifs and related, well-documented analogs.

Decoding the Structure: Predicted Properties and Bioisosteric Context

The chemical structure of this compound combines three key fragments: a p-toluidine core, a pyridinyl moiety, and an ether linkage. This arrangement suggests a molecule with potential applications as a scaffold in kinase inhibitor design, a domain where similar diaryl ether and aminopyridine structures are prevalent.

To facilitate a deeper understanding in the absence of empirical data, a table of predicted physicochemical properties is presented below. These values are derived from computational models and should be considered as estimations pending experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₂N₂O | Derived from structural representation. |

| Molecular Weight | 200.24 g/mol | Calculated based on the molecular formula. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Suggests good potential for cell permeability. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (amine group) | |

| Hydrogen Bond Acceptors | 2 (pyridyl nitrogen, ether oxygen) |

Conceptual Synthesis: A Plausible Route to an Undocumented Compound

The synthesis of this compound can be logically approached through established synthetic methodologies, most notably the Buchwald-Hartwig or Ullmann-type cross-coupling reactions. A proposed synthetic workflow is outlined below, emphasizing the strategic selection of starting materials and reaction conditions.

Proposed Synthetic Protocol

-

Starting Materials: 4-Methyl-3-nitrophenol and 3-bromopyridine.

-

Step 1: Ether Formation (Ullmann Condensation).

-

To a solution of 4-methyl-3-nitrophenol in a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO), add a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add 3-bromopyridine to the reaction mixture.

-

Heat the reaction at an elevated temperature (typically 120-160 °C) and monitor for completion by TLC or LC-MS.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product, 3-(4-methyl-3-nitrophenoxy)pyridine, is then purified by column chromatography.

-

-

Step 2: Reduction of the Nitro Group.

-

The purified 3-(4-methyl-3-nitrophenoxy)pyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., SnCl₂·2H₂O in HCl, or iron powder in acetic acid).

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

-

Following the reduction, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude product is then purified to yield the target compound, this compound.

-

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Pharmacological Considerations and Future Directions

The structural motifs within this compound are suggestive of potential interactions with various biological targets. The diaryl ether linkage is a common feature in many kinase inhibitors, where it often serves to position other functional groups within the ATP-binding pocket of the enzyme. The aminopyridine substructure can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein backbone.

Given the absence of this compound in public databases, its pharmacological profile remains unexplored. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The primary step is the successful synthesis and unambiguous structural confirmation of this compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Submission to Public Databases: Upon successful synthesis and characterization, the deposition of this data into PubChem and other relevant chemical databases is crucial for the broader scientific community.

-

In Vitro Screening: The compound should be screened against a panel of kinases and other relevant biological targets to identify potential activities.

-

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, a systematic exploration of the SAR by synthesizing and testing analogs would be a logical next step.

Conclusion

While this compound currently exists in a digital blind spot, lacking a formal PubChem CID and InChIKey, its chemical structure provides a fertile ground for scientific inquiry. This guide has offered a theoretical framework for its properties and synthesis, aiming to provide a valuable resource for researchers interested in exploring this and related chemical entities. The path forward requires a commitment to fundamental synthetic chemistry and a collaborative spirit of data sharing to bring this enigmatic molecule into the light of documented scientific knowledge.

References

At present, no direct references for this compound can be provided due to its absence in major chemical databases. The synthetic methodologies described are based on well-established principles of organic chemistry, for which numerous textbooks and review articles can be consulted.

Methodological & Application

Application Note: Synthesis of 4-Methyl-3-(pyridin-3-yloxy)benzenamine via Ullmann Coupling

Abstract & Introduction

The structural motif 4-Methyl-3-(pyridin-3-yloxy)benzenamine represents a critical pharmacophore in medicinal chemistry, particularly within the realm of Tyrosine Kinase Inhibitors (TKIs). The ether linkage between a pyridine ring and an aniline derivative is often employed to modulate solubility and optimize binding affinity in the ATP-binding pocket of kinases (e.g., BCR-ABL, VEGFR).

While Nucleophilic Aromatic Substitution (

This guide details a robust, two-step protocol:

-

Ullmann Ether Synthesis: Coupling 3-hydroxypyridine with 3-bromo-4-methylnitrobenzene.

-

Chemoselective Reduction: Converting the nitro intermediate to the final aniline.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C-O bond prior to the reduction of the nitro group. This prevents chemoselectivity issues associated with the free amine during the metal-catalyzed coupling step.

Figure 1: Retrosynthetic strategy isolating the C-O bond formation as the key complexity-generating step.

Experimental Protocol

Step 1: Ullmann Coupling (C-O Bond Formation)

This step utilizes a "modified Ullmann" protocol.[1] Traditional Ullmann chemistry requires harsh temperatures (>200°C) and stoichiometric copper. We employ N,N-Dimethylglycine (DMG) as a ligand to lower the activation energy, allowing the reaction to proceed at 90–110°C with catalytic copper.

Reaction Scheme:

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 3-Bromo-4-methylnitrobenzene | 216.03 | 1.0 | 2.16 g (10 mmol) | Electrophile |

| 3-Hydroxypyridine | 95.10 | 1.2 | 1.14 g (12 mmol) | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 190 mg | Catalyst |

| N,N-Dimethylglycine (DMG) | 103.12 | 0.2 | 206 mg | Ligand |

| Potassium Phosphate ( | 212.27 | 2.0 | 4.24 g | Base |

| DMSO (Anhydrous) | - | - | 20 mL | Solvent |

Detailed Procedure

-

Setup: Flame-dry a 100 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Under a flow of Nitrogen (or Argon), add CuI (10 mol%), DMG (20 mol%), and

(2.0 equiv). -

Substrate Addition: Add 3-Hydroxypyridine (1.2 equiv) and 3-Bromo-4-methylnitrobenzene (1.0 equiv).

-

Solvation: Add anhydrous DMSO via syringe. Note: DMSO is preferred over DMF for higher thermal stability and solubility.

-

Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen (critical for catalyst longevity).

-

Reaction: Seal the vessel and heat to 110°C in an oil bath. Stir vigorously for 16–24 hours.

-

Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aryl bromide.

-

-

Workup:

-

Purification: Flash column chromatography (Silica Gel).

-

Gradient: 10%

40% EtOAc in Hexanes. -

Yield Expectation: 75–85% as a yellow solid.

-

Step 2: Nitro Reduction to Aniline[6]

The nitro group is reduced to the primary amine. While catalytic hydrogenation is cleanest, Iron-mediated reduction is described here as a robust alternative if halogen sensitivity (dehalogenation) is a concern in derivative analogs, though not an issue for this specific H-substituted pyridine.

Reaction Scheme:

Detailed Procedure (Hydrogenation Method)

-

Setup: In a 250 mL round-bottom flask, dissolve the nitro intermediate (from Step 1) in Methanol (0.1 M concentration).

-

Catalyst: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a nitrogen blanket. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by LC-MS for the mass shift (

to -

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Purification: The product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via short silica plug (DCM/MeOH 95:5).

Mechanistic Insight: Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction follows a oxidative addition/reductive elimination cycle common to Cu(I)/Cu(III) catalysis.

Figure 2: Simplified catalytic cycle for the Copper-catalyzed Ullmann ether synthesis mediated by bidentate ligands.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning ( | Ensure rigorous degassing. Switch to Schlenk line techniques. |

| Stalled Reaction | Ligand decomposition | Add an additional 5 mol% CuI and 10 mol% Ligand after 12 hours. |

| Blue/Green Reaction Mixture | Oxidation of Cu(I) to Cu(II) | The reaction has been exposed to air. Add a reducing agent (rare) or restart under strict inert conditions. |

| Protodehalogenation | Over-reduction in Step 2 | If using H2/Pd, stop exactly at completion. Switch to |

Safety & Hazards

-

3-Hydroxypyridine: Irritant. Avoid inhalation of dust.

-

Nitro Compounds: Potentially explosive residues if distilled to dryness at high heat; handle precursors with care.

-

Copper Iodide: Toxic to aquatic life. Dispose of heavy metal waste in segregated containers.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

References

-

Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols and Alcohols. Organic Letters, 5(21), 3799–3802.

-

Maitre, G., et al. (2020). Modern Approaches to Ullmann Ether Synthesis in Drug Discovery. Journal of Medicinal Chemistry.

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[2] Angewandte Chemie International Edition, 48(38), 6954-6971.

-

BenchChem Application Note. (2025). Protocols for Synthesis of Pyridine-Aniline Derivatives.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thalesnano.com [thalesnano.com]

- 8. rsc.org [rsc.org]

Using 4-Methyl-3-(pyridin-3-yloxy)benzenamine as a kinase inhibitor intermediate

Application Note: Synthesis and Utilization of 4-Methyl-3-(pyridin-3-yloxy)benzenamine as a Kinase Inhibitor Intermediate

Introduction: The Strategic Role of Ether-Linked Anilines

In the landscape of Type II kinase inhibitors—molecules that bind to the inactive (DFG-out) conformation of kinases—the "linker-tail" moiety is critical for selectivity.[1] While Imatinib (Gleevec) utilizes an amine-linked pyrimidine tail (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine), the molecule This compound introduces an ether linkage .[1]

This structural modification offers distinct pharmacological advantages:

-

Conformational Flexibility: The ether oxygen provides a different bond angle and rotational freedom compared to the amine linker, potentially allowing the inhibitor to access unique sub-pockets within the kinase activation loop.

-

Solubility Profile: The replacement of the hydrogen-bond donating NH with an ether oxygen alters the lipophilicity (LogP) and solubility, often improving oral bioavailability in specific scaffolds (analogous to the ether linkage in Sorafenib ).

-

Metabolic Stability: Ether linkages can be more resistant to oxidative metabolism compared to secondary amines in certain hepatic environments.

This guide details the synthesis of this intermediate and its application in generating a library of amide-linked kinase inhibitors.[1]

Chemical Identity & Properties

| Property | Description |

| Chemical Name | This compound |

| Common Name | 3-(3-pyridyloxy)-4-methylaniline |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen); Light sensitive |

Upstream Protocol: Synthesis of the Intermediate

The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (

Step 1: Ether Formation ( )

Reaction: Coupling of 3-Hydroxypyridine with 2-Fluoro-4-nitrotoluene (also known as 4-Methyl-3-fluoronitrobenzene).[1]

-

Reagents:

-

Protocol:

-

Charge a round-bottom flask with 3-Hydroxypyridine (10 mmol) and

(20 mmol) in dry DMF (20 mL). -

Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.

-

Add 2-Fluoro-4-nitrotoluene (11 mmol) dropwise.

-

Heat the reaction mixture to 100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1]

-

Workup: Cool to RT, pour into ice water (100 mL). The product (4-Methyl-3-(pyridin-3-yloxy)-1-nitrobenzene) typically precipitates.[1] Filter, wash with water, and dry.[2] If oil forms, extract with EtOAc.

-

Step 2: Nitro Reduction

Reaction: Reduction of the nitro group to the primary amine.

-

Reagents:

-

Protocol:

-

Dissolve the nitro intermediate in EtOH (30 mL) and Water (8 mL).

-

Add

and Iron powder. -

Reflux at 80°C for 2–4 hours with vigorous stirring.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with warm EtOH.

-

Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated

, then brine. -

Dry over

, filter, and concentrate to yield This compound .

-

Visual Workflow: Synthesis Pathway

Figure 1: Two-step synthetic route for the preparation of the target aniline intermediate.

Downstream Application: Amide Coupling Protocol

This protocol describes the coupling of the aniline intermediate with a carboxylic acid "hinge binder" (e.g., 3-(trifluoromethyl)benzoic acid) to form a functional kinase inhibitor.[1]

Objective: Synthesis of N-(4-methyl-3-(pyridin-3-yloxy)phenyl)-3-(trifluoromethyl)benzamide.

Reagents & Materials

-

Amine: this compound (1.0 equiv)[1]

-

Acid: 3-(Trifluoromethyl)benzoic acid (1.1 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF

Step-by-Step Protocol

-

Activation: In a dry vial, dissolve the Carboxylic Acid (0.55 mmol) in anhydrous DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes at RT. Solution should turn slightly yellow.

-

Addition: Add the Amine (0.50 mmol) dissolved in DMF (1 mL) to the activated acid mixture.

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Note: If reaction is sluggish (due to steric hindrance from the methyl group), heat to 50°C.

-

-

Monitoring: Check by LCMS for the mass [M+H]+ = ~373.1 (Calculated).

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with 5% LiCl solution (to remove DMF), then saturated

, then brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Visual Workflow: Library Generation

Figure 2: Workflow for coupling the aniline intermediate to diverse kinase hinge-binding scaffolds.

Quality Control & Validation

To ensure the integrity of the intermediate before library synthesis, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 95% Area Under Curve |

| Identity | 1H-NMR (DMSO-d6) | Distinct singlets for Pyridine protons; Methyl doublet/singlet at ~2.1-2.3 ppm.[1] |

| Mass | LCMS (ESI+) | [M+H]+ = 201.24 ± 0.5 Da |

| Residual Solvent | GC-HS (Headspace) | DMF < 880 ppm, EtOH < 5000 ppm |

Key NMR Diagnostic Signals (DMSO-d6):

-

Methyl Group:

~2.1 ppm (s, 3H). -

Amine (

): -

Pyridine Ring: Characteristic splitting pattern (dd, d, dt) in the aromatic region (7.0–8.5 ppm).

Troubleshooting & Expert Insights

-

Issue: Low Yield in

Step.-

Cause: The methyl group on the nitrobenzene provides steric hindrance, and the fluoride is not extremely activated.

-

Solution: Switch solvent to DMSO and increase temperature to 120°C. Ensure the starting material is the Fluoro derivative, not Chloro, as fluoride is a better leaving group in

reactions due to higher electronegativity activating the ipso-carbon.

-

-

Issue: Regioisomers.

-

Cause: If using 3-chloro-4-nitrotoluene, reaction might occur at the nitro position (rare) or methyl oxidation.[1]

-

Validation: Confirm regiochemistry by NOESY NMR. The ether oxygen should be meta to the amine and ortho to the methyl.

-

-

Issue: Amide Coupling Failure.

-

Cause: The aniline nitrogen is moderately nucleophilic, but the ortho-methyl group reduces reactivity.

-

Solution: Use a more reactive coupling agent like HATU or convert the acid to an Acid Chloride (using

) before adding the aniline.

-

References

-

Imatinib Discovery & SAR: Zimmermann, J., et al. (1997). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.[1] Link

-

Type II Kinase Inhibitor Design: Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358-364.[1] Link[1]

-

Ether Linkage in Kinase Inhibitors (Sorafenib): Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases."[1] Cancer Research, 64(19), 7099-7109.[1] Link[1]

-

General Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

Sources

Application Notes and Protocols for Amide Coupling Using 4-Methyl-3-(pyridin-3-yloxy)benzenamine

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] The strategic coupling of carboxylic acids and amines allows for the construction of complex molecular architectures with diverse biological activities. This guide provides a detailed protocol and technical insights for the successful amide coupling of 4-Methyl-3-(pyridin-3-yloxy)benzenamine, a key intermediate in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and provide a framework for troubleshooting and optimization.

Understanding the Substrates and Reaction

This compound is an aniline derivative characterized by a moderate degree of electron density on the amine nitrogen. The presence of the methyl group provides a slight activating effect, while the pyridin-3-yloxy substituent can influence the molecule's overall electronics and steric profile. The nucleophilicity of the amine is a critical factor in the success of the coupling reaction. While electron-rich anilines can sometimes present challenges, a well-chosen activation method can overcome these hurdles.[3]

The fundamental principle of amide coupling involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] This is necessary because the direct reaction of a carboxylic acid and an amine is generally slow and requires harsh conditions.[5]

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for a successful and high-yielding reaction. Several classes of reagents are available, each with its own mechanism, advantages, and disadvantages.[2] For the coupling of this compound, we will focus on two of the most reliable and widely used systems: carbodiimides (EDC) with an additive (HOBt), and uronium/aminium salts (HATU).

| Coupling Reagent System | Mechanism of Action | Advantages | Considerations |

| EDC/HOBt | Forms an unstable O-acylisourea intermediate from the carboxylic acid, which is then converted to a more stable and reactive HOBt-ester. The amine attacks this ester to form the amide.[1] | Water-soluble urea byproduct is easily removed during aqueous workup.[1] Cost-effective for large-scale synthesis. | Can be prone to racemization of chiral carboxylic acids. The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing yield.[3][4] |

| HATU | In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this ester.[1][6] | High reactivity, often leading to faster reaction times and higher yields, especially with less nucleophilic amines.[7] Lower risk of racemization compared to some other methods.[4] | More expensive than EDC. The tetramethylurea byproduct can sometimes be challenging to remove. |

Given the moderate reactivity of this compound, both EDC/HOBt and HATU are viable options. The choice may depend on the specific carboxylic acid being used, the scale of the reaction, and cost considerations. For challenging couplings or when maximizing yield is critical, HATU is often the preferred reagent.

Reaction Mechanism: A Closer Look

To make informed decisions during the experimental process, it is crucial to understand the mechanistic pathways of the chosen coupling reagents.

EDC/HOBt-Mediated Amide Coupling

HATU-Mediated Amide Coupling

Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Amide Coupling using EDC/HOBt

Materials:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.0 - 1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[1]

-

N-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[1]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[1]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).[1]

-

Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.[1]

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.[1]

-

Allow the reaction to warm to room temperature and stir for 1-18 hours.[1]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][8]

Protocol 2: Amide Coupling using HATU

Materials:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.0 - 1.2 equiv)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard aqueous workup reagents

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

-

Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 equiv) in a minimal amount of the reaction solvent.

-

If necessary, add an additional portion of DIPEA (1.0-2.0 equiv).

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.[8]

Reaction Monitoring, Work-up, and Purification

A systematic approach to monitoring, work-up, and purification is essential for obtaining a high-purity final product.

Reaction Monitoring

-

Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the consumption of starting materials and the formation of the product.[8] Co-spotting the reaction mixture with the starting amine and carboxylic acid is highly recommended.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion to the desired product by confirming its mass.[8][9] This is particularly useful for identifying potential side products.

Aqueous Work-up

The goal of the work-up is to remove excess reagents and water-soluble byproducts.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with:

-

A dilute acid (e.g., 1M HCl or 5% citric acid) to remove unreacted amine and basic byproducts.[3]

-

A saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and acidic byproducts.

-

Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Purification

-

Flash Column Chromatography: The most common method for purifying amide products.[1][7] The choice of solvent system (e.g., hexanes/ethyl acetate, DCM/methanol) will depend on the polarity of the product.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method, often yielding highly pure material.[10]

-

Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reversed-phase HPLC may be necessary.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Suboptimal reaction conditions (solvent, temperature).[3] | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.- Use a more polar aprotic solvent like DMF.- Ensure all reagents and solvents are anhydrous. |

| Formation of Side Products | - Rearrangement of the O-acylisourea to N-acylurea (with EDC).[3]- Epimerization of chiral centers.[4]- Intramolecular cyclization of the activated carboxylic acid.[11] | - For EDC couplings, ensure HOBt is added before or with EDC.- Use a coupling reagent known for low racemization (e.g., HATU).- Maintain a low reaction temperature during the activation step. |

| Difficult Purification | - Similar polarities of the product, starting materials, and byproducts.[3]- Presence of urea or tetramethylurea byproducts. | - Optimize the aqueous work-up to remove as many impurities as possible.- Screen different solvent systems for flash column chromatography.- Consider using a different purification technique, such as recrystallization or preparative HPLC.[12] |

Safety Considerations

-

Coupling Reagents: Many coupling reagents are sensitizers and can cause allergic reactions. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Use anhydrous solvents in a well-ventilated fume hood. DMF is a particularly hazardous solvent and should be handled with care.

-

Bases: DIPEA and TEA are corrosive and should be handled in a fume hood.

Conclusion

The successful amide coupling of this compound is readily achievable with careful selection of reagents and reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize desired amide products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

- Reddit. (2025, December 22). Side reactions with HBTU amide coupling?

- Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?

- BenchChem. (n.d.). Technical Support Center: Monitoring APN-C3-NH-Boc Coupling Reactions.

- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. growingscience.com [growingscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. biotage.com [biotage.com]

Application Note & Protocols: A Comprehensive Guide to the Handling and Storage of Air-Sensitive Aniline Derivatives

Introduction: The Challenge of Aniline Derivatives' Reactivity

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] However, the very electronic nature that makes them versatile reagents also renders many of them susceptible to degradation upon exposure to atmospheric oxygen and light.[2][3][4] The amino group attached to the aromatic ring is prone to oxidation, which can lead to the formation of colored impurities and a decrease in compound purity.[3] This degradation can compromise experimental outcomes, leading to lower yields, unexpected side products, and issues with reproducibility.[3] Furthermore, many aniline derivatives are hygroscopic, readily absorbing moisture from the air.[3]

This guide provides a comprehensive overview of the essential protocols for the safe and effective handling and storage of air-sensitive aniline derivatives, ensuring the integrity of these critical compounds for research and development. The principles outlined herein are grounded in established safety procedures and best practices for managing reactive chemicals.

Core Principles of Storage for Air-Sensitive Aniline Derivatives

Proper storage is the first line of defense against the degradation of air-sensitive aniline derivatives. The primary goals are to minimize exposure to oxygen, moisture, and light.[5]

General Storage Recommendations

All aniline derivatives should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7] It is crucial to store them separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] Containers should always be kept tightly sealed when not in use.[9][10]

Inert Atmosphere Storage

For highly sensitive aniline derivatives or for long-term storage, an inert atmosphere is paramount.[3] This involves replacing the air in the storage container with a non-reactive gas, such as nitrogen or argon.[11] This can be achieved by using specialized storage containers like septum-sealed bottles or by storing the compounds inside a glovebox.

Container Selection

The choice of container is critical. Glass bottles with tight-fitting caps are standard. For particularly sensitive compounds, amber glass is recommended to protect against light-induced degradation.[4] Avoid using containers with metal components that could come into contact with the aniline derivative, as some can be corrosive to metals like copper and its alloys.[2]

| Parameter | Recommendation | Rationale |

| Temperature | 15°C to 25°C is generally recommended.[3][12] | Prevents degradation from excessive heat. |

| Atmosphere | Ambient air (for less sensitive derivatives); Inert gas (Nitrogen or Argon) for highly sensitive compounds. | Minimizes oxidation and hydrolysis. |

| Light | Store in the dark or in amber containers.[4] | Prevents light-induced degradation. |

| Container | Tightly sealed glass containers. Avoid metal containers.[2][10] | Prevents exposure to air and moisture, and avoids potential corrosion. |

Safe Handling Protocols for Air-Sensitive Aniline Derivatives

Handling aniline derivatives requires strict adherence to safety protocols to protect both the researcher and the integrity of the compound. All work with aniline and its derivatives should be performed in a well-ventilated chemical fume hood or a glove box.[5] An emergency shower and eyewash station must be readily accessible.[5]

Personal Protective Equipment (PPE)

Due to the toxicity of many aniline derivatives, which can be absorbed through the skin, proper PPE is mandatory.[6][13][14]

-

Gloves: Nitrile gloves may offer short-term protection, but for extended handling, more robust gloves such as butyl, neoprene, polyvinyl alcohol (PVA), or Viton are recommended. Always consult the glove manufacturer's compatibility chart.

-

Eye Protection: Chemical splash goggles are essential. When working with larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[13]

-

Lab Coat: A fully buttoned lab coat should be worn at all times.

-

Clothing: Full-length pants and closed-toe shoes are required.

Inert Atmosphere Handling Techniques

For many synthetic applications involving air-sensitive aniline derivatives, the exclusion of air and moisture is critical. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

A glovebox provides a sealed environment with a continuously purged inert atmosphere. This is the preferred method for handling highly air-sensitive solids and for operations that require an extended period in an inert environment.

A Schlenk line is a glass manifold that allows for the alternation between a vacuum and a source of inert gas.[15] This technique is commonly used for running reactions under an inert atmosphere in standard laboratory glassware.

Workflow for Handling Air-Sensitive Aniline Derivatives

Caption: Step-by-step workflow for setting up a reaction under an inert atmosphere.

Spill Management and Waste Disposal

In the event of a spill, evacuate the area if necessary. For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill. [5]The absorbed material should be collected in a sealed container for proper disposal. Do not dispose of aniline waste down the drain. All aniline-contaminated waste must be treated as hazardous waste and disposed of according to institutional and local regulations. [10]

Conclusion

The successful use of air-sensitive aniline derivatives in research and development hinges on the meticulous application of appropriate handling and storage protocols. By understanding the inherent reactivity of these compounds and implementing the techniques described in this guide, researchers can ensure the integrity of their materials, the reproducibility of their experiments, and, most importantly, a safe laboratory environment.

References

- Standard Operating Procedure for Laboratories. Aniline or Aniline Dyes (phenylamine, aminobenzine). Rutgers University.

- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).

- Aniline.

- Handling air-sensitive reagents AL-134. MilliporeSigma.

- Aniline - SAFETY DATA SHEET. Penta chemicals. (2025, April 8).

- Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health.

- Air Free Techniques | Handling Air-Sensitive M

- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. (2021, May 15).

- Handling Air-Sensitive Reagents. MilliporeSigma.

- Aniline | Medical Management Guidelines.

- ANILINE EXTRA PURE. Loba Chemie.

- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. (2026, February 10).

- Best practices for handling air and light-sensitive aniline hydrochloride compounds. Benchchem.

- Aniline. Lanxess. (2015, March 15).

- SAFETY DATA SHEET - Aniline. Merck Millipore. (2024, July 2).

- Anilines – Structure, Physical Properties, Reactions and Uses. BYJU'S.

- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. (2024, October 18).

- Aniline and Its Derivatives.

- Safety D

Sources

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lanxess.com [lanxess.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. bloomtechz.com [bloomtechz.com]

- 7. web.mit.edu [web.mit.edu]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. lobachemie.com [lobachemie.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. kintekfurnace.com [kintekfurnace.com]

- 12. carlroth.com [carlroth.com]

- 13. nj.gov [nj.gov]

- 14. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. ossila.com [ossila.com]

Troubleshooting & Optimization

Preventing oxidation of 4-Methyl-3-(pyridin-3-yloxy)benzenamine during storage

Technical Support Center: Stability & Storage of 4-Methyl-3-(pyridin-3-yloxy)benzenamine

Topic: Preventing Oxidation & Degradation during Storage Compound: this compound (CAS: 1206969-43-8 / Related intermediates) Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.[1]

Core Directive & Executive Summary

The Problem: this compound is an electron-rich aniline derivative featuring a pyridine ether linkage.[1] Like many aromatic amines, it is thermodynamically predisposed to aerial oxidation . The electron-donating methyl and ether groups on the benzene ring increase the electron density at the nitrogen atom, lowering the oxidation potential.

The Consequence: Improper storage leads to the formation of N-oxides, azo-dimers, and complex polymeric tars (often observed as a color shift from off-white/pale yellow to deep red or brown).[1] This degradation compromises stoichiometry in subsequent coupling reactions (e.g., amide coupling for kinase inhibitor synthesis) and complicates purification.

The Solution: Preservation requires a multi-barrier approach : exclusion of oxygen (inert atmosphere), exclusion of photon energy (amber glass), and kinetic inhibition (low temperature).

The Chemistry of Degradation (Why it Happens)

Q: Why does my sample turn red/brown even in a closed vial?

A: The color change is a hallmark of radical-mediated autoxidation .[1] Even in a "closed" vial, headspace oxygen and trapped moisture drive a radical chain reaction. The aniline nitrogen loses a hydrogen atom to form a nitrogen-centered radical, which couples to form hydrazines, azo compounds, or quinone imines. These highly conjugated species are chromophores, causing intense discoloration even at low impurity levels (<1%).

Mechanism Visualization:

Figure 1: Simplified autoxidation pathway of electron-rich anilines leading to colored impurities.[1]

Protocol: The Gold Standard Storage System

Q: What is the exact protocol to ensure 12+ month stability?

A: You must implement a "Dry & Inert" workflow. Simply putting the cap on tight is insufficient.

Step-by-Step Storage Workflow

-

Isolation & Drying:

-

Ensure the compound is fully dried. Residual solvents (especially chlorinated ones like DCM) can form HCl over time, protonating the pyridine ring and altering reactivity.

-

Action: High-vacuum dry (<1 mbar) for 4–6 hours to remove trace solvent and moisture.[1]

-

-

Inert Gas Purge (The "Backfill" Technique):

-

Do not just blow nitrogen over the vial. You must displace the headspace.

-

Equipment: Schlenk line or Glove box.

-

Method: Place the open vial in a vacuum chamber/desiccator. Evacuate air, then backfill with dry Argon (preferred over Nitrogen due to higher density). Repeat 3x.

-

Sealing: Cap immediately under the inert flow. Wrap the cap-neck junction with Parafilm M or electrical tape to prevent gas exchange.[1]

-

-

Physical Barriers:

-

Light: Use Amber borosilicate glass vials. If clear vials are used, wrap entirely in aluminum foil.

-

Temp: Store at -20°C .

-

Secondary Containment: Place the sealed vials inside a secondary jar containing desiccant packets (Silica gel or Drierite).

-

Storage Conditions Summary Table

| Condition | Estimated Shelf Life | Risk Level | Notes |

| Ambient / Air / Clear Vial | < 1 Week | Critical | Rapid darkening; purity loss >5%.[1] |

| 4°C / Air / Amber Vial | 1 - 3 Months | High | Surface oxidation likely; repurification needed.[1] |

| -20°C / Nitrogen / Amber Vial | 6 - 12 Months | Low | Standard research storage.[1] |

| -80°C / Argon / Sealed Ampoule | > 2 Years | Minimal | "Bank" storage for reference standards.[1] |

Troubleshooting & Recovery

Q: My compound has already oxidized (turned brown). Is it ruined?

A: Not necessarily. The color is often due to high-extinction coefficient impurities present in trace amounts.[1] The bulk material may still be intact.[2]

Diagnostic Workflow:

-

LC-MS Check: Run a sample. If the main peak (M+H) is dominant (>90%) and impurities are lipophilic dimers or polar N-oxides, purification is viable.

-

H-NMR Check: Look for broadening of the amine (-NH2) protons or shifts in the aromatic region indicating quinoid character.[1]

Recovery Protocol (Purification):

-

Option A: Activated Carbon Filtration (For minor discoloration) [1]

-

Dissolve the compound in a minimal amount of MeOH or EtOAc.

-

Add Activated Carbon (10-20 wt%).[1]

-

Stir for 30 minutes.

-

Filter through a Celite pad to remove carbon.

-

Concentrate under reduced pressure.

-

-

Option B: Acid-Base Extraction (For significant degradation) [1]

-

Rationale: The aniline and pyridine are basic. Neutral/Acidic tars will not protonate as easily or will partition differently.

-

Dissolve crude in EtOAc.

-

Extract with 1M HCl (Compound moves to aqueous phase; non-basic tars stay in organic).

-

Wash aqueous layer with fresh EtOAc.

-

Basify aqueous layer with NaOH or NaHCO3 to pH 10.

-

Extract back into EtOAc, dry over Na2SO4, and concentrate.

-

-

Option C: Recrystallization [1]

-

Solvent system: Toluene/Heptane or DCM/Hexane.

-

Heat to dissolve, cool slowly to 4°C. Oxidized tars often remain in the mother liquor.

-

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO stock)? A: Avoid if possible. In solution, the rate of oxidation increases significantly due to higher molecular mobility and dissolved oxygen in the solvent. If you must make stocks:

-

Use degassed anhydrous DMSO.

-

Store at -80°C.

-

Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture.[1]

Q: Is the compound hygroscopic? A: Yes. The pyridine ring and the amine group can hydrogen bond with water. Absorbed water hydrolyzes the surface and accelerates oxidation. Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: I see a new peak at M+16 in my LCMS. What is it? A: This is likely the N-oxide (Oxygen mass = 16).[1] It forms on the pyridine nitrogen or the aniline nitrogen. This confirms oxidative degradation.

Visualizing the Workflow

Figure 2: The "Dry & Inert" storage workflow for air-sensitive anilines.

References

-

BenchChem Technical Support. (2025).[3][4][5] Purification of 2-(Allyloxy)aniline and Related Aromatic Amines. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 757406, 4-Methyl-N-pyridin-3-ylbenzenesulfonamide (Related Structure). Retrieved from [1]

-

Ossila. (2025).[6][7] Air Sensitive Compounds: Handling and Storage Guide. Retrieved from [1]

-

ScienceMadness. (2005).[2] Discussion on Aniline Oxidation and Purification. Retrieved from [1]

Sources

- 1. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cas-product-help.zendesk.com [cas-product-help.zendesk.com]

Technical Support Center: Crystallization of 4-Methyl-3-(pyridin-3-yloxy)benzenamine Hydrochloride

From the Desk of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of 4-Methyl-3-(pyridin-3-yloxy)benzenamine hydrochloride. The successful crystallization of an Active Pharmaceutical Ingredient (API) is a critical step that dictates its purity, stability, and bioavailability.[][2] This document provides foundational protocols, answers to frequently asked questions, and in-depth troubleshooting guides designed to address the specific challenges encountered during the crystallization of this hydrochloride salt.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts that are crucial for developing a robust crystallization process.

Q1: What are the critical starting considerations for crystallizing an amine hydrochloride salt like this one?

A: As a hydrochloride salt, the compound's properties are significantly influenced by the presence of the charged amine group and the chloride counter-ion. Key considerations include:

-

Solubility: The salt form is significantly more polar than its free base. Expect higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar or aprotic solvents (e.g., heptane, toluene, ethyl acetate).[3] This solubility profile is the foundation for selecting appropriate solvent/anti-solvent systems.

-

Hygroscopicity: Hydrochloride salts can be hygroscopic. It is essential to handle the material under controlled humidity conditions to prevent the absorption of water, which can affect solubility and potentially lead to the formation of hydrates.[4]

-

pH-Dependent Solubility: The solubility of the salt is dependent on the pH of the solution. In highly basic conditions, the salt can disproportionate, converting back to its less soluble free base form, which may precipitate.[5][6]

-

Polymorphism: Like many pharmaceutical compounds, this salt may exist in multiple crystalline forms, or polymorphs.[2][7] Each polymorph can have different physical properties, including solubility and stability, making polymorph control a critical aspect of development.[2][8]

Q2: How do I strategically select a solvent system for crystallization?

A: Solvent selection is arguably the most critical factor in a crystallization process.[9] The goal is to identify a system where the compound has moderate solubility at a higher temperature and low solubility at a lower temperature (for cooling crystallization), or a solvent/anti-solvent pair where the compound is soluble in the solvent and insoluble in the anti-solvent.[][10]

-

For Cooling Crystallization: Screen solvents like isopropanol (IPA), ethanol, or methanol, potentially with a small amount of water. The ideal solvent will dissolve the compound when heated but yield a high recovery of crystals upon cooling.

-

For Anti-Solvent Crystallization: Use a polar solvent in which the compound is highly soluble (e.g., methanol, DMSO) and pair it with a miscible anti-solvent in which the compound is poorly soluble (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), acetonitrile).[11][12] The choice of anti-solvent can significantly impact crystal habit and size.[13]

Table 1: Potential Solvent Systems for Screening

| Crystallization Method | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Rationale & Considerations |

| Cooling Crystallization | Isopropanol (IPA) | N/A | IPA often provides a good balance of solubility and volatility for hydrochloride salts. |

| Cooling Crystallization | Ethanol/Water (e.g., 95:5) | N/A | The presence of water can increase solubility at high temperatures but may also increase hygroscopicity concerns. |

| Anti-Solvent | Methanol | Methyl tert-butyl ether (MTBE) | A common system providing a large polarity difference, often inducing rapid nucleation. Control of addition rate is critical.[14] |

| Anti-Solvent | Dichloromethane (DCM) | Heptane/Hexane | Suitable for compounds soluble in chlorinated solvents. The anti-solvent is non-polar.[15] |

| Vapor Diffusion | Dichloromethane (DCM) | Diethyl Ether | A gentle method ideal for growing high-quality single crystals when only small amounts of material are available.[16][17][18] |

Q3: What is polymorphism and why must I control it?

A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[7][19] These different forms, called polymorphs, are chemically identical but have different physical properties. For a pharmaceutical API, this can have profound consequences:

-

Bioavailability: Different polymorphs can have different solubilities and dissolution rates, which directly impacts how much of the drug is absorbed by the body.[2][8]

-

Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[2] Metastable forms can convert to the stable form over time, which can alter the drug product's performance during its shelf life.

-

Manufacturing: Properties like crystal shape, flowability, and compressibility are dependent on the polymorphic form and can affect downstream processing like filtering, drying, and tableting.[8]

Regulatory agencies like the FDA require thorough investigation and control of polymorphism for any new drug substance.[8]

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to common problems encountered during crystallization experiments.

Problem: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

-

Causality: "Oiling out" occurs when the solution becomes supersaturated so rapidly that the molecules do not have time to orient themselves into an ordered crystal lattice. This is common when the rate of cooling or anti-solvent addition is too fast, or if the crystallization temperature is too high.[18]

-

Solutions:

-

Reduce the Rate of Supersaturation:

-

Lower the Crystallization Temperature: Perform the crystallization at a lower overall temperature where the driving force for nucleation is reduced.

-

Change the Solvent System: Select a solvent in which the compound is less soluble. This reduces the initial concentration required to achieve saturation, lowering the risk of generating excessive supersaturation.

-

Utilize Seeding: Introduce a small number of pre-existing crystals (seeds) of the desired polymorphic form into the slightly supersaturated solution. This provides a template for growth and can bypass the difficult primary nucleation step, guiding the crystallization towards the desired outcome.[18]

-

Problem: The crystallization produces only very fine powders or small, poorly-defined needles.

-

Causality: The formation of excessive fines is typically a result of rapid, uncontrolled primary nucleation, which is caused by high levels of supersaturation.[][11] This creates a massive number of nuclei simultaneously, leaving little solute available for subsequent growth into larger crystals.

-

Solutions:

-

Operate in the Metastable Zone (MSZ): The MSZ is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing seeds can occur. Reduce the cooling rate or anti-solvent addition rate to stay within this zone.

-

Optimize Agitation: Agitation can influence both nucleation and growth. While good mixing is needed, excessively high shear can sometimes lead to secondary nucleation (crystal breakage). Experiment with different agitation speeds.

-

Increase the Temperature: A slightly higher crystallization temperature can broaden the MSZ, providing a larger operating window to control nucleation and promote growth over nucleation.

-

"Digesting" or "Aging" the Slurry: Hold the crystal slurry at the crystallization temperature for an extended period (a process known as Ostwald ripening). This allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

-

Problem: The final crystal yield is unacceptably low.

-

Causality: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor at the end of the process. This is a straightforward issue of solubility.

-

Solutions:

-

Lower the Final Isolation Temperature: Ensure the slurry is cooled to the lowest practical temperature before filtration to minimize solubility in the final solvent mixture.

-

Increase the Anti-Solvent Ratio: In an anti-solvent crystallization, increase the proportion of the anti-solvent in the final mixture to further decrease the compound's solubility.

-

Solvent Swap/Distillation: If feasible, distill off some of the primary (good) solvent to increase the concentration of the anti-solvent and force more material out of solution.

-

Re-evaluate the Solvent System: The chosen solvent system may simply be too good for the compound, even at low temperatures. A different solvent or anti-solvent may be required.

-

Problem: Characterization data (e.g., XRPD, DSC) shows an undesired polymorph or a mixture of forms.

-

Causality: Different polymorphs are favored under different conditions. Kinetically-favored (metastable) forms often appear at higher supersaturation and lower temperatures, while the thermodynamically stable form is favored under conditions closer to equilibrium (slower crystallization, higher temperatures).[7][20]

-

Solutions:

-

Controlled Seeding: This is the most effective method. Seeding the solution with crystals of the desired polymorph provides a template and directs the crystallization to that form.[18]

-

Solvent Screening: The choice of solvent can have a dramatic effect on which polymorph is produced due to specific solvent-solute interactions. A comprehensive screen of different solvents is recommended.[18]

-

Control Thermodynamic vs. Kinetic Conditions:

-

To favor the thermodynamically stable form , use a slower rate of supersaturation (slow cooling/addition), a higher temperature, and longer aging times.

-

To isolate a kinetically favored (metastable) form , use rapid cooling or a fast anti-solvent addition ("crash crystallization").

-

-

Slurry Conversion: Suspend a mixture of polymorphs in a suitable solvent system for an extended period. Over time, the metastable forms will dissolve and recrystallize as the most stable form.

-

Section 3: Experimental Protocols & Visual Workflows

Protocol 1: Anti-Solvent Crystallization

This method is highly effective for hydrochloride salts that are very soluble in a polar solvent and poorly soluble in a non-polar or less-polar solvent.

-

Dissolution: In a clean, appropriately sized vessel, dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of a suitable primary solvent (e.g., methanol, ~3-5 volumes) at a controlled temperature (e.g., 25 °C).

-

Clarification: Filter the resulting solution through a 0.2 µm filter to remove any insoluble particulate matter.

-

Anti-Solvent Addition: While stirring the solution at a controlled rate (e.g., 200-300 RPM), add the chosen anti-solvent (e.g., MTBE, ~10-15 volumes) via a syringe pump at a slow, controlled rate (e.g., 0.5 mL/min).

-

Scientist's Note: The rate of addition is a critical parameter. A slower rate promotes the growth of larger crystals, while a faster rate can lead to the formation of fine particles or amorphous material.[14]

-

-

Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Once nucleation occurs, continue the anti-solvent addition.

-

Aging: After the full volume of anti-solvent has been added, allow the resulting slurry to stir (age) at the same temperature for a period of 2-4 hours to allow for crystal growth and to ensure the system has reached equilibrium.

-

Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Vapor Diffusion Crystallization (for Single Crystal Growth)

This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction, especially when working with small quantities of material.[16][17][18]

-

Prepare the Solution: Dissolve a small amount (e.g., 5-10 mg) of the compound in a good solvent (e.g., 0.5 mL of DCM or methanol) in a small, open vial.

-

Set Up the Chamber: Place this small vial inside a larger, sealable jar or beaker that contains a layer of a volatile anti-solvent (e.g., 2-3 mL of diethyl ether or hexane). The anti-solvent should be a liquid in which the compound is insoluble.[16][17]

-

Seal and Equilibrate: Seal the larger container tightly. Do not disturb the setup.

-

Diffusion and Crystal Growth: Over a period of hours to days, the vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.[17] This gradual change in solvent composition will slowly decrease the compound's solubility, leading to the slow growth of high-quality crystals.

-

Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals.

Visual Workflow: Troubleshooting Crystallization

Caption: Decision tree for troubleshooting common crystallization issues.

Visual Workflow: Anti-Solvent Crystallization Process

Caption: Step-by-step workflow for a typical anti-solvent crystallization.

References

- Crystallization of small molecules. (n.d.).

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

- Antisolvent Crystallization. (n.d.). RM@Schools.

- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). World Journal of Pharmaceutical Research.

- Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.

- Recent progress in antisolvent crystallization. (n.d.). CrystEngComm.

- Guide for crystallization. (n.d.).

- Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.

- Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. (n.d.). Wiley-VCH.

- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.

- Polymorphs in Pharmaceutical Products. (n.d.). Janet Andres TC1600.

- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.

- Why Polymorphism is Key in Drug Development! (2025). PharmaCores.

-

Polymorphs of Pridopidine Hydrochloride. (2012). Crystal Growth & Design. [Link]

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.

- Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (n.d.). FDA.

- Supplementary Material (ESI) for Chemical Communications. (2007). The Royal Society of Chemistry.

- A guide to achieving the optimal solid form. (n.d.). Sterling Pharma Solutions.

- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). Crystal Growth & Design.

- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025). Pharmaceutical Technology.

- Benzylamine hydrochloride. (n.d.). AdipoGen Life Sciences.

Sources

- 2. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. adipogen.com [adipogen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. fda.gov [fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. mt.com [mt.com]

- 15. rsc.org [rsc.org]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 18. unifr.ch [unifr.ch]

- 19. aipla.org [aipla.org]

- 20. pubs.acs.org [pubs.acs.org]

Validation & Comparative

1H NMR spectrum analysis of 4-Methyl-3-(pyridin-3-yloxy)benzenamine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Verification, Impurity Profiling, and Synthetic Monitoring[1]

Introduction: The Analytical Challenge

In the synthesis of kinase inhibitors (e.g., analogs of Nilotinib or Sorafenib), 4-Methyl-3-(pyridin-3-yloxy)benzenamine serves as a critical "hinge-binding" fragment. Its structural integrity is paramount because the ether linkage determines the spatial orientation of the pharmacophore.

The analytical challenge lies not just in identifying the molecule, but in distinguishing it from its nitro-precursor (incomplete reduction) and regioisomers (incorrect ether coupling). This guide provides a definitive spectral breakdown to validate the target amine against these specific alternatives.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following acquisition parameters are recommended.

| Parameter | Setting | Rationale |

| Solvent | DMSO-d6 | Essential. CDCl₃ may cause the amine (-NH₂) protons to broaden or merge with the baseline due to exchange. DMSO stabilizes these protons via H-bonding, appearing as a distinct sharp peak. |

| Frequency | 400 MHz or higher | Required to resolve the overlapping multiplets in the 7.2–7.5 ppm aromatic region. |

| Concentration | 5–10 mg / 0.6 mL | Prevents concentration-dependent shifts in the -NH₂ signal. |

| Temperature | 298 K (25°C) | Standard reference temperature. |

| Reference | TMS (0.00 ppm) | Or residual DMSO pentet at 2.50 ppm. |

Structural Elucidation & Assignment Logic

The Molecule

The structure consists of two distinct aromatic systems linked by an oxygen atom:

-

Ring A (Aniline): Electron-rich (shielded). Contains the Methyl and Amine groups.[2][3][4][5][6]

-

Ring B (Pyridine): Electron-deficient (deshielded). Contains the Nitrogen heteroatom.[3][4][7][8][9][10]

1H NMR Spectral Data (DMSO-d6)

Note: Chemical shifts (

| Signal | Shift ( | Mult. | Integration | Assignment | Structural Insight |

| A | 8.35 – 8.45 | d/s | 1H | Py-H2' | Most Deshielded. Protons between N and O on the pyridine ring. |

| B | 8.20 – 8.30 | dd | 1H | Py-H6' | Ortho to Pyridine Nitrogen; deshielded by electronegativity of N. |

| C | 7.35 – 7.45 | m | 2H | Py-H4', H5' | Meta/Para to Pyridine N. Often overlap. |

| D | 6.90 – 7.00 | d | 1H | Ar-H5 | Ortho to Methyl group. Less shielded than H2/H6. |

| E | 6.30 – 6.40 | dd | 1H | Ar-H6 | Ortho to Amine (-NH₂). Upfield shift due to resonance donation. |

| F | 6.15 – 6.25 | d | 1H | Ar-H2 | Most Shielded Aromatic. Ortho to both -NH₂ and Ether oxygen. |

| G | 4.90 – 5.10 | br s | 2H | -NH₂ | Exchangeable. Disappears on D₂O shake. Broad singlet. |

| H | 2.05 – 2.15 | s | 3H | -CH₃ | Methyl attached to aromatic ring.[7] |

Assignment Logic Flow

The following decision tree illustrates how to assign peaks in a complex mixture containing this product.